An In-depth Technical Guide to 2,6-Difluorobenzoic Acid (CAS 385-00-2)
An In-depth Technical Guide to 2,6-Difluorobenzoic Acid (CAS 385-00-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorobenzoic acid, with the CAS number 385-00-2, is an aromatic carboxylic acid distinguished by the presence of two fluorine atoms at the 2 and 6 positions of the benzene (B151609) ring.[1] This substitution pattern imparts unique electronic properties, enhanced chemical reactivity, and modified physical characteristics compared to its non-fluorinated analog, benzoic acid.[1][2][3] These features make it a critical intermediate and versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] It is particularly valuable in the pharmaceutical industry for the synthesis of novel drug candidates, including anti-inflammatory and antimicrobial agents.[3][4] This technical guide provides a comprehensive overview of its core properties, experimental protocols, and applications.
Core Properties of 2,6-Difluorobenzoic Acid
The physical and chemical properties of 2,6-Difluorobenzoic acid are summarized in the tables below. It typically appears as a white to light yellow crystalline solid at room temperature.[2][5][6]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₂ | [1][2][7] |
| Molecular Weight | 158.10 g/mol | [5][7][8] |
| Melting Point | 157-161 °C | [5][6][7] |
| Boiling Point | 231.0 ± 20.0 °C at 760 mmHg | [7] |
| 72-77 °C at 13 mmHg | [6] | |
| Density | 1.4 ± 0.1 g/cm³ | [7] |
| pKa | 2.34 ± 0.10 (Predicted) | [5][6] |
| LogP | 1.86 | [7] |
| Vapor Pressure | 0.0358 mmHg at 25°C | [6] |
| Flash Point | 93.5 ± 21.8 °C | [7] |
Crystal Structure Data
The crystal structure of 2,6-Difluorobenzoic acid has been determined to be a monoclinic system.[9] A key feature of its solid-state structure is the formation of inversion dimers, where two molecules are linked by a pair of O—H⋯O hydrogen bonds.[9][10] These dimers are further linked into sheets by C—H⋯F hydrogen bonds.[9] The dihedral angle between the benzene ring and the carboxylate group is 33.70 (14)°.[9][10]
| Crystal Parameter | Value | Source |
| Crystal System | Monoclinic | [9] |
| a | 3.6517 (4) Å | [9] |
| b | 14.1214 (15) Å | [9] |
| c | 12.2850 (13) Å | [9] |
| β | 95.651 (3)° | [9] |
| Volume | 630.42 (12) ų | [9] |
| Z | 4 | [9] |
Spectroscopic Data
Various spectroscopic data are available for the characterization of 2,6-Difluorobenzoic acid, including ¹H NMR, ¹³C NMR, FT-IR, Raman, and Mass Spectrometry.[11][12][13] This data is crucial for confirming the identity and purity of the compound in synthetic applications.
Solubility Profile
2,6-Difluorobenzoic acid exhibits moderate solubility. The presence of the polar carboxylic acid group allows for a degree of solubility in water.[2] Its solubility is enhanced in polar organic solvents such as methanol (B129727) and ethanol, facilitated by hydrogen bonding.[2][6] Conversely, it has lower solubility in non-polar organic solvents.[2]
Applications in Drug Development and Chemical Synthesis
The fluorine atoms on the aromatic ring significantly influence the molecule's properties, enhancing its utility as a pharmaceutical intermediate.[2][3] This fluorination can modulate biological activity, making it a valuable component in drug design.[2]
2,6-Difluorobenzoic acid serves as a key building block for a variety of active pharmaceutical ingredients (APIs).[3] For instance, it is a starting material in the synthesis of potent B-Raf(V600E) inhibitors, which are used in cancer therapy.[7] It is also a major degradation product of the insecticide diflubenzuron.[5][14]
Below is a generalized workflow illustrating the role of 2,6-Difluorobenzoic acid as a synthetic intermediate.
The following diagram illustrates a more specific pathway involving the synthesis of a B-Raf inhibitor.
Experimental Protocols
Synthesis from 2,6-Difluorobenzylchloride[9][10]
A common laboratory-scale synthesis involves the hydrolysis of 2,6-difluorobenzylchloride.
Methodology:
-
Add 2,6-Difluorobenzylchloride (0.01 mol, 1.7 g) drop-wise with stirring to a round-bottom flask containing 25 ml of water.
-
Reflux the mixture for two and a half hours. A gum-like precipitate will form.
-
Filter the precipitate and dissolve it in alkaline water.
-
Add hydrochloric acid drop-wise with stirring to the alkaline solution. A white precipitate of 2,6-Difluorobenzoic acid will form.
-
For purification, dissolve the white precipitate in methanol.
-
Allow the solution to stand at room temperature overnight to form colorless needles.
-
Filter the crystals and dry them at 333 K.
Synthesis from 2,6-Difluorobenzonitrile[15]
An alternative synthesis route starts from 2,6-difluorobenzonitrile.
Methodology:
-
In an autoclave, combine 139 g of 2,6-difluorobenzonitrile, 120 g of sodium hydroxide, and 180 g of water.
-
Heat the mixture to 150 °C and maintain the pressure at 0.25 MPa for 10 hours.
-
After the reaction is complete, pour the reaction solution into a beaker.
-
Adjust the pH to 1 with a 10% sulfuric acid aqueous solution, which will cause a slightly yellowish solid to precipitate.
-
Filter the solid and wash it with cold water.
-
Recrystallize the crude product from a 2:1 ethanol/water mixed solution to obtain white crystals of 2,6-Difluorobenzoic acid.
The following diagram illustrates the key steps in the hydrolysis of the nitrile to the carboxylic acid.
Safety and Handling
2,6-Difluorobenzoic acid is classified as an irritant.[15][16] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[16]
Precautionary Measures: [16][17]
-
Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (tightly fitting safety goggles).[14][16][17] A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded.[17]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[16] Store locked up in a dry, cool place.[16][17]
-
In case of exposure:
Conclusion
2,6-Difluorobenzoic acid is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique properties, stemming from the difluoro substitution pattern, make it an invaluable precursor for developing complex molecules with enhanced biological activities. The well-documented physicochemical properties, established synthetic routes, and clear safety protocols facilitate its effective use in research and development, particularly in the creation of new pharmaceuticals and agrochemicals.
References
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- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,6-Difluorobenzoic acid CAS#: 385-00-2 [m.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 2,6-Difluorobenzoic acid | CAS#:385-00-2 | Chemsrc [chemsrc.com]
- 8. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. 2,6-Difluorobenzoic acid [webbook.nist.gov]
- 13. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR spectrum [chemicalbook.com]
- 14. 2,6-Difluorobenzoic acid 98 385-00-2 [sigmaaldrich.com]
- 15. 2,6-Difluorobenzoic acid - Hazardous Agents | Haz-Map [haz-map.com]
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- 17. fishersci.com [fishersci.com]
